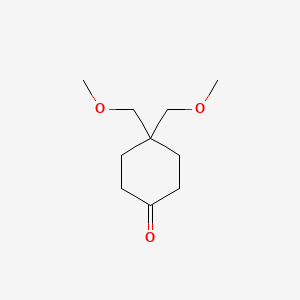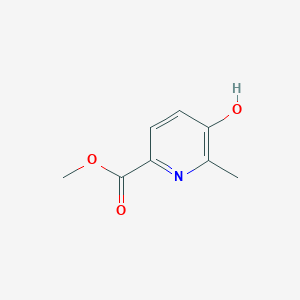
Benzene, 1-iodo-3-(1-methylethenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-iodo-3-(1-methylethenyl)-: is an organic compound with the molecular formula C9H9I It is a derivative of benzene, where an iodine atom is attached to the benzene ring at the 1-position, and a 1-methylethenyl group (isopropenyl group) is attached at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Halogenation of Benzene Derivatives: One common method to synthesize Benzene, 1-iodo-3-(1-methylethenyl)- involves the halogenation of benzene derivatives. This process typically uses iodine and a suitable catalyst to introduce the iodine atom into the benzene ring.
Alkylation Reactions: Another method involves the alkylation of benzene with isopropenyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the isopropenyl group into the benzene ring.
Industrial Production Methods: Industrial production of Benzene, 1-iodo-3-(1-methylethenyl)- often involves large-scale halogenation and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Benzene, 1-iodo-3-(1-methylethenyl)- can undergo electrophilic aromatic substitution reactions, where the iodine atom can be replaced by other substituents such as bromine, chlorine, or nitro groups.
Oxidation Reactions: The isopropenyl group can be oxidized to form various oxidation products, including aldehydes and carboxylic acids.
Reduction Reactions: The compound can also undergo reduction reactions, where the iodine atom can be reduced to form the corresponding hydrogenated product.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine (Br2), chlorine (Cl2), and nitric acid (HNO3) are commonly used in substitution reactions.
Oxidation: Reagents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used for reduction reactions.
Major Products:
Substitution: Products include brominated, chlorinated, and nitrated derivatives of Benzene, 1-iodo-3-(1-methylethenyl)-.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the hydrogenated derivative of the compound.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Benzene, 1-iodo-3-(1-methylethenyl)- is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of halogenated benzene derivatives on biological systems.
Medicine:
Drug Development: It serves as a precursor in the development of new drugs, particularly those targeting specific enzymes and receptors.
Industry:
Material Science: The compound is used in the production of advanced materials, including polymers and resins, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Benzene, 1-iodo-3-(1-methylethenyl)- involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the isopropenyl group play crucial roles in its binding affinity and specificity. The compound can undergo electrophilic aromatic substitution reactions, where it acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules.
Comparaison Avec Des Composés Similaires
- Benzene, 1-bromo-3-(1-methylethenyl)-
- Benzene, 1-chloro-3-(1-methylethenyl)-
- Benzene, 1-fluoro-3-(1-methylethenyl)-
Comparison:
- Uniqueness: Benzene, 1-iodo-3-(1-methylethenyl)- is unique due to the presence of the iodine atom, which imparts distinct reactivity and chemical properties compared to its brominated, chlorinated, and fluorinated counterparts.
- Reactivity: The iodine atom makes the compound more reactive in electrophilic substitution reactions compared to the other halogenated derivatives.
- Applications: While all these compounds have applications in organic synthesis and material science, the specific properties of the iodine derivative make it particularly valuable in certain biochemical and pharmaceutical applications.
Propriétés
IUPAC Name |
1-iodo-3-prop-1-en-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I/c1-7(2)8-4-3-5-9(10)6-8/h3-6H,1H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUROTVSCHGGPNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6'-Bromospiro[cyclopropane-1,1'-isoindolin]-3'-one](/img/structure/B8195362.png)


![6-Bromo-7-methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B8195378.png)

![2-methyl-1-[(2S)-2-methylpiperazin-1-yl]propan-1-one;hydrochloride](/img/structure/B8195389.png)




![8-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B8195426.png)
![(R)-hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B8195429.png)

